3,5,6-Trichloro-2-pyridinol

Description

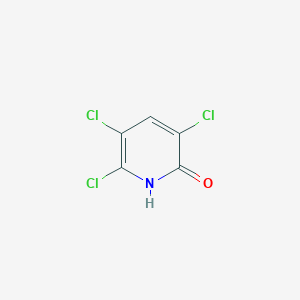

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYAQFQZQEUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37439-34-2 (hydrochloride salt) | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7038317 | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Solid | |

| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6515-38-4 | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-trichloro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,6-TRICHLORO-2-PYRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS52YZJ84A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 - 209 °C | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5,6-Trichloro-2-pyridinol: Chemical Structure, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichloro-2-pyridinol (TCPy) is a chlorinated pyridinol of significant interest in the fields of environmental science, toxicology, and drug development.[1] It is primarily known as the major metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1][2] Due to its persistence in the environment and its potential for human exposure, a thorough understanding of its chemical and toxicological properties is crucial.[1] The presence of TCPy in human urine is a recognized biomarker for assessing exposure to its parent compounds.[1] Toxicological studies have revealed that TCPy is not an inert metabolite, exhibiting a range of adverse effects, including hepatotoxicity, nephrotoxicity, neurotoxicity, developmental toxicity, and ototoxicity.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and toxicological profile of this compound, with a focus on quantitative data, experimental protocols, and underlying molecular mechanisms.

Chemical Structure and Properties

This compound is a hydroxypyridine substituted with chloro groups at the 3, 5, and 6 positions.[2] It exists in tautomeric equilibrium with 3,5,6-trichloropyridin-2(1H)-one.[2]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3,5,6-trichloropyridin-2(1H)-one |

| CAS Number | 6515-38-4[4] |

| Molecular Formula | C₅H₂Cl₃NO[4] |

| Molecular Weight | 198.43 g/mol [4] |

| InChI Key | WCYYAQFQZQEUEN-UHFFFAOYSA-N[5] |

| SMILES | C1=C(C(=O)NC(=C1Cl)Cl)Cl[6] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 208 - 209 °C | [7] |

| Boiling Point | 254.8 °C at 760 mmHg | [8] |

| Density | 1.67 g/cm³ | [8] |

| Water Solubility | Slightly soluble | [9] |

| Solubility | Soluble in DMSO and methanol | [9] |

| logP | 3.21 | [7] |

Spectroscopic Data

| Spectroscopic Data | Available Information |

| GC-MS | Mass fragments have been identified.[2] |

| ¹H-NMR | Data not readily available. |

| ¹³C-NMR | Data not readily available. |

| IR Spectroscopy | Data not readily available. |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 2,3,5,6-tetrachloropyridine (B1294921).[7]

Experimental Protocol: Synthesis from 2,3,5,6-Tetrachloropyridine

This protocol is adapted from a general procedure found in the literature.[7]

Materials:

-

2,3,5,6-Tetrachloropyridine (0.2 mol, 43.4 g)

-

Deionized water (240 mL)

-

Potassium hydroxide (B78521) (85% purity, 0.60 mol, 39.53 g)

-

Benzyltrimethylammonium (B79724) chloride (phase transfer catalyst)

-

15% Hydrochloric acid solution

-

Three-necked flask

-

Autoclave

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To a three-necked flask, add 2,3,5,6-tetrachloropyridine (43.4 g) and 240 mL of deionized water.

-

With stirring, heat the mixture to 95°C.

-

Slowly add potassium hydroxide (39.53 g) and adjust the pH of the reaction mixture to 9.5-10.

-

Maintain the temperature and stirring for 30 minutes.

-

Filter the hot reaction mixture to remove any insoluble impurities.

-

Transfer the filtrate to a 500 mL autoclave.

-

Add a catalytic amount of potassium hydroxide (0.18 g) and benzyltrimethylammonium chloride.

-

Seal the autoclave and heat the mixture to 120°C with stirring for 4.0 hours.

-

After the reaction is complete, cool the mixture to 25°C.

-

Adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution to precipitate the product.

-

Filter the resulting solid, wash with deionized water, and dry to yield 3,5,6-trichloropyridin-2(1H)-one.

References

- 1. mpbio.com [mpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]

- 4. arborassays.com [arborassays.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neogen.com [neogen.com]

Synthesis pathways for 3,5,6-Trichloro-2-pyridinol

An In-depth Technical Guide to the Synthesis of 3,5,6-Trichloro-2-pyridinol

For researchers, scientists, and professionals in drug development, an understanding of the synthetic pathways to key intermediates is crucial. This compound (TCP) is a significant compound, notably recognized as the primary metabolite of the organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl.[1][2] This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis from 2,3,5,6-Tetrachloropyridine (B1294921)

One of the most direct methods for synthesizing this compound is through the selective hydrolysis of 2,3,5,6-tetrachloropyridine. This process involves the replacement of a chlorine atom at the 2-position with a hydroxyl group.

Figure 1: Hydrolysis of 2,3,5,6-Tetrachloropyridine.

Experimental Protocol

A general procedure for the synthesis of 3,5,6-trichloropyridin-2(1H)-one from 2,3,5,6-tetrachloropyridine involves the following steps[3][4]:

-

Initial Reaction Mixture : 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water are added to a three-necked flask.

-

Temperature Adjustment : The mixture is heated to 95°C with stirring.

-

Base Addition : 39.53 g (0.60 mol, 85% purity) of potassium hydroxide (B78521) is slowly added to adjust the pH of the reaction solution to 9.5-10.

-

Initial Reaction : Stirring is maintained at this temperature for 30 minutes. The reaction is then completed by hot filtration to remove insoluble impurities.

-

Phase Transfer Catalysis : The filtrate is transferred to a 500 mL autoclave. 0.18 g of potassium hydroxide and a phase transfer catalyst, such as benzyltrimethylammonium (B79724) chloride or tetrabutylammonium (B224687) bromide (TBAB), are added.[3]

-

Autoclave Reaction : The autoclave is sealed, and the reaction mixture is stirred and heated to 120°C for 4.0 hours.[3][4] In an alternative procedure using TBAB and NaOH, the mixture is heated at 100°C for 8 hours under an inert atmosphere.[3]

-

Work-up : After the reaction, the mixture is cooled to 25°C. The pH is adjusted to 4.0-4.5 with a 15% hydrochloric acid solution.[3][4]

-

Isolation : The resulting solid is collected by filtration, washed with deionized water, and dried to yield the final product.[3]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,3,5,6-Tetrachloropyridine | [3] |

| Reagents | KOH, Benzyltrimethylammonium chloride, HCl | [3] |

| Yield | 87% | [3] |

| Purity | 99.08% (by Gas Chromatography) | [3][4] |

| Reaction Time | 4.0 hours (autoclave) | [3][4] |

| Reaction Temperature | 120°C (autoclave) | [3][4] |

Synthesis from Trichloroacetyl Chloride and Acrylonitrile

This pathway is a more complex, multi-step process that involves the initial reaction of trichloroacetyl chloride and acrylonitrile, followed by cyclization and aromatization to form the desired product. This method can be performed as a one-pot synthesis or with the isolation of intermediates.[5][6]

References

- 1. 3,5,6-Trichloropyridin-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCPy - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 6515-38-4 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN104876858A - One-pot method for synthesizing sodium 3,5,6-trichloropyridin-2-olate - Google Patents [patents.google.com]

The Environmental Trajectory of 3,5,6-Trichloro-2-Pyridinol: A Technical Guide to its Degradation and Fate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trichloro-2-pyridinol (TCP) is the primary degradation product of the widely used organophosphorus insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl (B1668853), as well as the herbicide triclopyr.[1][2] Due to its persistence, mobility, and potential toxicity, understanding the environmental fate of TCP is of paramount importance for assessing the overall ecological impact of its parent compounds.[1][3] TCP is classified as persistent and mobile by the U.S. Environmental Protection Agency, with a half-life in soil ranging from 65 to 360 days.[1][4] Its greater water solubility compared to its parent molecules facilitates its potential to contaminate aquatic environments.[1][5] This technical guide provides a comprehensive overview of the environmental degradation and fate of TCP, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Environmental Degradation Pathways

The environmental degradation of this compound is primarily governed by two main processes: photodegradation and microbial degradation.

Photodegradation

TCP is susceptible to photolytic degradation, particularly under ultraviolet (UV) irradiation.[6][7] The process involves both hydrolytic and reductive dechlorination.[6] Upon exposure to UV light, TCP can be decomposed to non-detectable levels within a few hours.[6] However, this process can lead to the formation of various intermediate products, including dichlorodihydroxypyridine isomers and reductive dechlorination products.[6] While CO2 and chloride ions are released, a significant portion of the initial radioactivity from labeled TCP can remain in the solution, indicating incomplete mineralization.[6] The rate and quantum yield of TCP photodegradation are pH-dependent, increasing with higher pH up to a maximum at approximately pH 5 and above.[7][8] This is attributed to the deprotonated form of TCP being more efficient at absorbing light.[7] The addition of hydrogen peroxide can enhance the removal rate by generating hydroxyl radicals.[7][8]

Microbial Degradation

A variety of microorganisms, including bacteria and fungi, have been shown to degrade TCP. These organisms can utilize TCP as a sole source of carbon and energy or co-metabolize it in the presence of other nutrients.[9][10]

Bacterial Degradation: Several bacterial strains have been identified that can effectively degrade TCP. For instance, Bacillus pumilus strain C2A1 has been shown to degrade 90% of TCP at a concentration of 300 mg/L within 8 days.[9] Pseudomonas sp. strain ATCC 700113 can mineralize TCP to CO2, chloride, and other polar metabolites.[10] The degradation pathway in this organism is suggested to involve reductive dechlorination.[10] Another bacterium, Ralstonia sp. strain T6, can metabolize 100 mg/L of TCP within 12 hours.[8] Research on a microbial consortium from dryland soil under anaerobic conditions revealed that both reductive and hydrolysis dechlorination mechanisms were involved in TCP biodegradation.[11]

Fungal Degradation: Fungi also play a significant role in the breakdown of TCP. The fungal strain Cladosporium cladosporioides Hu-01 can utilize TCP as a sole carbon source, degrading 93.5% of an initial 50 mg/L concentration within one day.[4] The degradation kinetics of chlorpyrifos and TCP by various fungal isolates, including species of Aspergillus, Penicillium, Eurotium, and Emericella, have been studied, demonstrating their potential for bioremediation.[12]

Fate in Soil and Water

The fate of TCP in the environment is influenced by its interaction with soil and its behavior in aqueous systems.

Sorption and Mobility in Soil: TCP's mobility in soil is a key factor in its potential to contaminate groundwater. Adsorption to soil particles can retard its movement. The adsorption of TCP varies depending on the soil type, with the content of clay and silt being major influencing factors.[13] While TCP is generally more mobile than its parent compound, chlorpyrifos, its mobility can be reduced by amending soils with materials like drinking water treatment residuals (WTRs), which enhance sorption.[14] The desorption of TCP from soil particles is a dynamic process that influences its availability for leaching and degradation.[15] The addition of biochar to soil has been shown to exponentially increase its adsorption capacity for TCP.[2]

Persistence in Soil and Water: The half-life of TCP in soil can be quite long, ranging from 65 to 360 days, depending on environmental conditions.[4] In some soil environments, TCP can accumulate following the degradation of chlorpyrifos, while in others, it is rapidly mineralized to CO2.[16] In aqueous solutions, TCP is susceptible to photodegradation, but its persistence can be influenced by factors such as pH and the presence of other substances.[7]

Toxicity

TCP exhibits toxicity to a range of organisms, and in some cases, it can be more toxic than its parent compound, chlorpyrifos.[17][18]

-

Aquatic Organisms: For the luminescent marine bacteria Aliivibrio fischeri and the freshwater alga Pseudokirchneriella subcapitata, TCP has been found to be more toxic than chlorpyrifos.[17][18] In combination, chlorpyrifos and TCP can have a synergistic toxic effect on aquatic organisms.[17][18] Studies on zebrafish embryos have shown that TCP can cause increased mortality, delayed hatching, and various developmental malformations.[19]

-

Soil Organisms: TCP can induce oxidative stress and DNA damage in earthworms (Eisenia fetida).[20]

-

Mammals: Studies in mice have indicated that oral exposure to TCP can induce hepatotoxicity and nephrotoxicity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the degradation, sorption, and toxicity of this compound.

Table 1: Microbial Degradation of this compound

| Microorganism/Consortium | Initial TCP Concentration (mg/L) | Degradation Extent | Time | Reference |

| Cladosporium cladosporioides Hu-01 | 50 | 93.5% | 1 day | [4] |

| Bacillus pumilus strain C2A1 | 300 | 90% | 8 days | [9] |

| Ralstonia sp. T6 | 100 | 100% | 12 hours | [8] |

| Anaerobic microbial consortium | 100 | 97% | 20 hours | [11] |

| Fungal Isolates (various) | Not specified | 62.2% - 92.6% | 1 week | [12] |

Table 2: Photodegradation of this compound

| Condition | Initial TCP Concentration (mg/L) | Degradation Extent | Time | Reference |

| UV irradiation (254 nm) | 80 | Decomposed to non-detectable levels | 2 hours | [6] |

| UV irradiation | Not specified | 94.1% (initial concentration) | 120 minutes | [21] |

Table 3: Sorption Parameters of this compound in Soil

| Soil Type | Sorption Model | Adsorption Capacity (qm) (mg/g) | Distribution Coefficient (Kd) (L/kg) | Reference |

| Purple soil (wheat-corn rotation) | Langmuir | 2.73 | - | [13] |

| Purple soil (rice-rape rotation) | Langmuir | 1.19 | - | [13] |

| Purple soil (vegetables) | Langmuir | 0.55 | - | [13] |

| Various Australian soils | - | - | 0.45 - 2.86 | [13] |

| Various Chinese soils | - | - | 0.5 - 1.30 | [13] |

Table 4: Acute Toxicity of this compound

| Organism | Endpoint | Toxicity Value | Reference |

| Aliivibrio fischeri | EC50 | More toxic than chlorpyrifos | [17] |

| Pseudokirchneriella subcapitata | EC50 | More toxic than chlorpyrifos | [17] |

| Daphnia magna | LC50 | Less toxic than chlorpyrifos | [17] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the degradation and analysis of this compound.

Microbial Degradation Studies

1. Isolation and Identification of Degrading Microorganisms:

-

Enrichment Culture: Soil samples from pesticide-contaminated sites are often used as an inoculum source. A mineral salts medium (MSM) containing TCP as the sole carbon source is used for enrichment.[4]

-

Isolation: After successive transfers in liquid medium, the culture is plated on solid MSM with TCP to isolate individual colonies.

-

Identification: Isolates are identified based on morphological characteristics and 16S rRNA or 5.8S rDNA gene sequence analysis.[4][9]

2. Biodegradation Assays:

-

Culture Conditions: Experiments are typically conducted in liquid MSM supplemented with a known concentration of TCP. Cultures are incubated on a rotary shaker at a specific temperature and pH.[4][9]

-

Sample Analysis: At regular intervals, aliquots of the culture are withdrawn. The supernatant is extracted with a suitable solvent (e.g., ethyl acetate) after acidification. The concentration of TCP is then determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

-

Controls: Abiotic controls (uninoculated medium with TCP) and biotic controls (inoculated medium without TCP) are included to account for any non-biological degradation and to monitor microbial growth, respectively.[4]

Photodegradation Studies

1. Irradiation Setup:

-

Light Source: A medium-pressure mercury lamp or a UV lamp emitting at a specific wavelength (e.g., 254 nm) is used as the light source.[6][7]

-

Reaction Vessel: Aqueous solutions of TCP are placed in quartz tubes or flasks to allow for UV light penetration.

-

Experimental Conditions: Experiments are conducted at a controlled temperature. The pH of the solution is often varied to study its effect on the degradation rate.[7]

2. Sample Analysis:

-

TCP Quantification: The concentration of TCP over time is monitored using HPLC.[7]

-

Intermediate Product Identification: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify the intermediate products formed during photodegradation.[21]

-

Mineralization Measurement: The release of chloride ions can be measured using an ion-selective electrode, and the evolution of 14CO2 from radiolabeled TCP can be quantified by trapping it in a NaOH solution and using liquid scintillation counting.[6]

Analytical Methods for TCP Determination

1. Sample Preparation:

-

Water Samples: For water samples, a liquid-liquid microextraction method can be employed. This involves using a small volume of an organic solvent to extract TCP from the water sample, often assisted by vortexing and the addition of a surfactant to enhance mass transfer.[22]

-

Soil/Vegetable Samples: Samples are typically extracted with a solvent like acetone. The extract is then purified using techniques like solid-phase extraction (SPE) or liquid-liquid partitioning with solvents such as hexane (B92381) and dichloromethane.[13][23]

-

Urine Samples: Analysis of TCP in urine, a biomarker for chlorpyrifos exposure, often requires a hydrolysis step (acid or enzymatic) to release conjugated forms of TCP before extraction.[24] Extraction is then performed using liquid-liquid extraction (LLE) or SPE.[24]

2. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for TCP analysis. Derivatization with an agent like N-(tert-butyldimethylsilyl)-methyltrifluoroacetamide (MTBSTFA) is often necessary to improve the volatility and chromatographic behavior of TCP.[23]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity and can often be used for direct analysis without derivatization.[25]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also used for the quantification of TCP.[22]

Visualizations

Degradation Pathways and Experimental Workflows

References

- 1. Novel Gene Clusters and Metabolic Pathway Involved in this compound Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experiment and Model Study on the Destination of this compound in the Purple Soil of Southwestern China with a High Ratio of Biochar Applied [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of Chlorpyrifos and Its Hydrolysis Product this compound by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]

- 5. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, this compound, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photolytic and microbial degradation of 3,5,6‐trichloro‐2‐pyridinol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Photodegradation of this compound in aqueous solution - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of chlorpyrifos and its hydrolysis product this compound by Bacillus pumilus strain C2A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of this compound by a microbial consortium in dryland soil with anaerobic incubation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation kinetics of chlorpyrifos and this compound (TCP) by fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. cris.vtt.fi [cris.vtt.fi]

- 15. Quantifying dynamic desorption of this compound in loamy farmland soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Acute toxicity of chlorpyrifos and its metabolite this compound alone and in combination using a battery of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Toxicity of this compound tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Photochemical fate and photocatalysis of this compound, degradation product of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determination of this compound, phoxim and chlorpyrifos-methyl in water samples using a new pretreatment method coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of 3, 5, 6-Trichloro-2-pyridinol in Vegetables by Gas Chromatography-Mass Spectrometry [spkx.net.cn]

- 24. benchchem.com [benchchem.com]

- 25. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile and Health Implications of 3,5,6-Trichloro-2-pyridinol (TCPy): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the widely used organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[1] Its detection in human urine serves as a key biomarker for exposure to these parent compounds.[1] While once considered a less toxic byproduct, a growing body of evidence reveals that TCPy is a biologically active molecule with a distinct toxicological profile. This technical guide provides a comprehensive overview of the current scientific understanding of TCPy, focusing on its toxicological properties, associated health effects, and the molecular mechanisms underlying its activity. This document synthesizes quantitative toxicological data, details key experimental methodologies, and visualizes complex biological pathways to serve as a critical resource for the scientific community.

Physicochemical Properties

TCPy is a chlorinated pyridinol with the chemical formula C5H2Cl3NO.[2][3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Weight | 198.43 g/mol [2][4] |

| CAS Number | 6515-38-4[3][4] |

| Melting Point | 172 to 174 °C[3] |

| Boiling Point | 254.8 °C at 760 mmHg[3] |

| Density | 1.67 g/cm³[3] |

| Appearance | White to off-white powder[5] |

| Solubility | Data not readily available in summarized format |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following exposure to its parent compounds, chlorpyrifos or triclopyr, TCPy is formed in the body through metabolic processes.[1][6][7] It is also present in the environment as a degradation product.[2] The presence of TCPy in urine is a reliable indicator of exposure.[1][7][8]

Studies in rats have shown that TCPy is distributed throughout the body, and its pharmacokinetics are similar in blood and saliva.[9] This suggests that saliva could be a non-invasive medium for biomonitoring TCPy levels.[9] TCPy exhibits substantial protein binding in plasma, with approximately 98.5% being bound.[9][10][11] The primary route of elimination for TCPy is through the urine.[7][8]

Quantitative Toxicological Data

The toxicity of TCPy has been evaluated in various animal models. The following tables summarize key quantitative data from these studies.

Table 1: Acute and Sub-chronic Oral Toxicity Data in Rodents

| Species | Strain | Duration | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed |

| Mouse | Male | 28 days | Oral gavage | <5 | 5 | Hepatotoxicity, nephrotoxicity, metabolic disturbances[1] |

| Rat | Fischer 344 | Gestation days 6-15 | Oral gavage | 100 | 150 | Maternal toxicity (decreased body weight)[1][12] |

| Rabbit | New Zealand White | Gestation days 7-19 | Gavage | - | 250 | Maternal toxicity (weight loss) |

Table 2: Developmental Toxicity Data in Zebrafish

| Species | Exposure Duration | Endpoint | Value |

| Zebrafish (Danio rerio) | 96 hours | LC50 | 612.5 µg/L[13] |

Health Effects of TCPy Exposure

Hepatotoxicity and Nephrotoxicity

Studies in mice have demonstrated that repeated exposure to TCPy can induce both liver and kidney damage.[1][14] Observed effects include increased relative organ weights of the liver and kidneys.[14]

Ototoxicity (Hearing Loss)

Recent research has identified TCPy as an ototoxicant. In adult male mice, continuous exposure to TCPy for 21 days resulted in a dose-dependent increase in hearing thresholds.[15] This was accompanied by the loss of outer hair cells and spiral neuron cells.[15] The underlying mechanism is believed to involve oxidative stress, inflammation, and apoptosis within the cochlea.[15]

Developmental and Reproductive Toxicity

Developmental toxicity studies in rats and rabbits did not show TCPy to be teratogenic or fetotoxic, even at doses that caused maternal toxicity.[12] However, studies in zebrafish embryos have shown that TCPy can be more toxic than its parent compound, chlorpyrifos, causing increased mortality, delayed hatching, and various malformations such as pericardial and yolk sac edema, and a crooked spine.[13][16]

In terms of reproductive health, TCPy has been associated with lower testosterone (B1683101) levels in men.[3] It can also interfere with the androgen receptor in Sertoli cells, potentially disrupting their paracrine function, which is crucial for sperm development.[17]

Neurotoxicity

While the neurotoxicity of the parent compound chlorpyrifos is well-established, the specific neurotoxic effects of TCPy are an area of ongoing research.[18] Some studies in children have suggested a possible association between in utero exposure to TCPy and an increased risk of attention deficit hyperactivity disorder (ADHD), although the findings are not conclusive.[14][19][20]

Endocrine Disruption

TCPy has been shown to exhibit endocrine-disrupting properties. It can decrease the levels of testosterone and estradiol.[21] Studies have also found associations between urinary TCPy levels and alterations in thyroid hormone levels (T4 and TSH) in humans, with effects varying by sex and age.[22]

Carcinogenicity and Mortality

A study using data from the National Health and Nutrition Examination Surveys (NHANES) found an association between higher urinary TCPy levels and an increased rate of all-cause mortality.[21] However, after adjusting for various factors, no independent association was found with cancer mortality.[21]

Mechanisms of Toxicity

The adverse health effects of TCPy are thought to be mediated by several interconnected molecular mechanisms.

Oxidative Stress

A key mechanism of TCPy-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[15] This has been particularly demonstrated in the context of ototoxicity, where increased ROS levels in the cochlea were observed following TCPy exposure.[15]

Inflammation

Oxidative stress often triggers an inflammatory response. In TCPy-induced ototoxicity, this is characterized by the upregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[15]

Apoptosis (Programmed Cell Death)

The combination of oxidative stress and inflammation can lead to apoptosis. In the cochlea, TCPy exposure has been shown to trigger the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic factors like Bax and cleaved Caspase-3, ultimately leading to the death of essential auditory cells.[15]

Experimental Protocols

Zebrafish Developmental Toxicity Assay

-

Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: 4-hour post-fertilization (hpf) embryos are exposed to a range of TCPy concentrations (e.g., 200, 400, 600, 800, 1000 µg/L) and a solvent control.[16]

-

Duration: Observations are made at multiple time points, such as 24, 48, 72, and 96 hpf.[16]

-

Endpoints:

-

Mortality: The number of dead embryos/larvae is recorded at each time point.[16]

-

Hatching Rate: The percentage of hatched embryos is determined.[16]

-

Heartbeat Rate: The number of heartbeats per minute is counted under a microscope.[16]

-

Morphological Abnormalities: The presence and severity of malformations such as pericardial edema, yolk sac edema, and spinal curvature are assessed.[16]

-

Rodent Sub-chronic Oral Toxicity Study

-

Animal Model: Male mice.

-

Dosing: Animals receive daily doses of TCPy (e.g., 5, 50, 150 mg/kg) or a vehicle control via oral gavage for 28 consecutive days.[14]

-

Observations:

-

Clinical Signs and Mortality: Animals are observed daily for any signs of toxicity.

-

Body Weight: Body weights are recorded weekly.

-

Organ Weights: At the end of the study, animals are euthanized, and the weights of organs such as the liver and kidneys are recorded.[14]

-

-

Biochemical Analysis: Blood samples are collected for serum biochemistry to assess liver and kidney function and to identify metabolic disturbances.[14]

-

Histopathology: Organs of interest are collected, fixed, processed, and stained for microscopic examination to identify any pathological changes.

Western Blotting for Apoptosis Markers

-

Sample Preparation: Protein is extracted from tissues of interest (e.g., cochlea) from control and TCPy-exposed animals.

-

Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for target proteins (e.g., anti-Bax, anti-cleaved Caspase-3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Molecular mechanism of TCPy-induced cellular damage.

Caption: Generalized workflow for in-vivo toxicity assessment of TCPy.

Conclusion

The available toxicological data clearly indicate that this compound is a biologically active molecule with the potential to cause adverse health effects. The evidence points to hepatotoxicity, nephrotoxicity, ototoxicity, and developmental and reproductive toxicity as key concerns. The mechanisms underlying these effects appear to involve oxidative stress, inflammation, apoptosis, and endocrine disruption. As a persistent metabolite of widely used pesticides, continued research into the long-term health consequences of TCPy exposure is warranted. This guide provides a foundational understanding for researchers and professionals working to assess the risks associated with TCPy and to develop strategies for mitigating its potential harm.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TCPy - Wikipedia [en.wikipedia.org]

- 4. This compound (TCPY) (unlabeled) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-9204-1.2 [isotope.com]

- 5. This compound | 6515-38-4 [chemicalbook.com]

- 6. Assessment of Health Risk in Human Populations Due to Chlorpyrifos [mdpi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Chlorpyrifos | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity of this compound tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Urinary this compound (TCPY) in pregnant women from Mexico City: distribution, temporal variability, and relationship with child attention and hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Association between urinary 3, 5, 6-trichloro-2-pyridinol, a metabolite of chlorpyrifos and chlorpyrifos-methyl, and serum T4 and TSH in NHANES 1999–2002 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Toxicity Mechanism of 3,5,6-Trichloro-2-pyridinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-Trichloro-2-pyridinol (TCPy) is the primary metabolite of the widely used organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr (B129103). Due to its environmental persistence and potential for human exposure, a thorough understanding of its toxicological profile is critical. This technical guide provides a comprehensive overview of the in vivo toxicity mechanisms of TCPy, consolidating current research on its absorption, distribution, metabolism, and excretion (ADME), and detailing its toxic effects on various organ systems. The core of this guide focuses on the molecular mechanisms underpinning its toxicity, including hepatotoxicity, nephrotoxicity, neurotoxicity, developmental effects, and endocrine disruption, with a particular emphasis on the role of oxidative stress and associated signaling pathways. Quantitative toxicological data are presented in structured tables for comparative analysis, and detailed experimental protocols for key toxicity assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the complex biological interactions of this significant metabolite.

Introduction

This compound (TCPy) is a chlorinated pyridinol formed through the degradation of chlorpyrifos and triclopyr in the environment and in vivo.[1] Its detection in human urine serves as a reliable biomarker of exposure to these parent compounds. While once considered a less toxic breakdown product, mounting evidence indicates that TCPy is a biologically active molecule with a distinct toxicological profile. In vivo studies have demonstrated that TCPy can induce a range of adverse health effects, including damage to the liver, kidneys, and nervous system, as well as developmental and endocrine-disrupting effects. This guide synthesizes the current scientific understanding of the in vivo toxicity of TCPy, providing a technical resource for researchers and professionals in toxicology, pharmacology, and drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the pharmacokinetic profile of TCPy is essential for interpreting its toxicological effects. In vivo studies, primarily in rats, have provided insights into its ADME properties.

TCPy can be absorbed following oral, dermal, or inhalation exposure to its parent compounds, chlorpyrifos and triclopyr, after which it is formed through metabolic processes.[2] Direct exposure to TCPy in the environment also leads to its absorption.

Once in the bloodstream, TCPy exhibits substantial protein binding, with approximately 98.5% being bound to plasma proteins in rats.[3] This high degree of protein binding can influence its distribution and availability to target tissues. TCPy has been detected in various tissues, including the liver and brain, as well as in saliva, suggesting its potential as a non-invasive biomarker of exposure.[4][5]

The metabolism of TCPy itself is not as extensively studied as its formation from parent compounds. It is primarily excreted in the urine.[4] The elimination half-life of TCPy in rats is relatively long, indicating the potential for accumulation with repeated exposure.[6]

Mechanisms of Toxicity

The in vivo toxicity of TCPy is multifaceted, affecting several organ systems through various molecular mechanisms. A central theme in its toxicity is the induction of oxidative stress, which subsequently triggers inflammatory and apoptotic pathways.

Hepatotoxicity and Nephrotoxicity

Subchronic oral exposure to TCPy has been shown to induce both liver and kidney damage in mice.[7] Male mice treated with TCPy via gavage for four weeks exhibited significantly increased relative liver and kidney weights.[3] Histopathological examinations confirmed these findings, revealing tissue damage in both organs.[7]

The underlying mechanism for this organ damage is linked to metabolic disturbances and oxidative stress.[3] Studies have shown that TCPy exposure leads to significant changes in serum metabolites, indicating disruptions in normal metabolic pathways.[7] Furthermore, evidence of oxidative stress has been observed in both the liver and kidneys of TCPy-treated animals.[7]

Neurotoxicity and Ototoxicity

TCPy has been identified as a neurotoxic agent, with recent studies highlighting its damaging effects on the cochlea, leading to hearing loss. In adult mice continuously exposed to TCPy for 21 days, a dose-dependent increase in hearing thresholds was observed.[8] This functional deficit was accompanied by the loss of outer hair cells and spiral neuron cells.[8]

The mechanism of TCPy-induced ototoxicity involves a cascade of cellular events initiated by oxidative stress. Increased levels of reactive oxygen species (ROS) in the cochlea lead to a decrease in the activity of antioxidant enzymes.[8] This oxidative imbalance triggers an inflammatory response and disrupts cochlear potential by downregulating Na+/K+ ATPase.[8] Ultimately, these events lead to DNA damage and apoptosis of cochlear cells, mediated by the upregulation of pro-apoptotic factors like Bax and cleaved-Caspase 3.[8]

Developmental Toxicity

Developmental toxicity studies have been conducted in both rats and rabbits to assess the potential of TCPy to cause harm to the developing fetus. In Fischer 344 rats, oral gavage administration of TCPy during gestation days 6-15 resulted in maternal toxicity at doses of 100 mg/kg/day and above, as evidenced by decreased body weight gain.[9] In New Zealand White rabbits, maternal toxicity was observed at 250 mg/kg/day when administered during gestation days 7-19.[9] However, in these studies, TCPy was not found to be fetotoxic or teratogenic in either species, even at doses that produced maternal toxicity.[9] In contrast, studies using zebrafish embryos have shown that TCPy can be more toxic during development than its parent compound, chlorpyrifos, causing increased mortality, delayed hatching, and various morphological abnormalities.[10]

Endocrine Disruption

TCPy is recognized as an endocrine-disrupting chemical, primarily through its anti-androgenic activity.[2] It has been shown to interfere with the androgen receptor (AR), a key component of the male reproductive system.[2] Molecular docking and in vitro studies have revealed that TCPy can bind to the AR and act as an antagonist.[11] This binding prevents the normal interaction of testosterone (B1683101) with the receptor, thereby disrupting androgen signaling.[2]

In vivo evidence from studies on Sertoli cells indicates that both TCPy and its parent compound, chlorpyrifos, can decrease the expression of the androgen receptor.[2] This disruption of AR signaling can have significant implications for male reproductive health.

Oxidative Stress

A recurring mechanism across the various toxic effects of TCPy is the induction of oxidative stress. Exposure to TCPy has been shown to increase the production of reactive oxygen species (ROS) and lead to a state of oxidative imbalance in various tissues.[12] This is often accompanied by a decrease in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and an increase in markers of lipid peroxidation like malondialdehyde (MDA).[13]

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.[13] Some studies suggest that exposure to compounds that induce oxidative stress can lead to the activation of the Nrf2 pathway as a compensatory response.[13] The p53 tumor suppressor protein also plays a crucial role in the cellular response to stress, including oxidative stress, and can induce apoptosis.[14] The interplay between TCPy-induced oxidative stress and the activation of these critical signaling pathways is a key area of ongoing research.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound from in vivo studies.

Table 1: Acute and Subchronic Oral Toxicity Data

| Species | Strain | Duration | Dosing Regimen | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed | Reference(s) |

| Rat | - | Single Dose | Oral | - | - | LD50: ~800 mg/kg | [15] |

| Mouse | Male | 28 days | Oral gavage | <5 | 5 | Hepatotoxicity, nephrotoxicity, metabolic disturbances | [3] |

| Rat | Fischer 344 | Gestation days 6-15 | Oral gavage | 100 | 150 | Maternal toxicity (decreased body weight gain) | [9] |

| Rabbit | New Zealand White | Gestation days 7-19 | Oral gavage | 100 | 250 | Maternal toxicity (body weight loss) | [9] |

Table 2: Pharmacokinetic Parameters in Rats

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | ~98.5% | [3] |

| Elimination Rate | 0.007 to 0.019 per hour | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the toxicological assessment of TCPy.

Subchronic Oral Toxicity Study in Mice

-

Objective: To evaluate the systemic toxicity of TCPy following repeated oral administration.

-

Animal Model: Male mice (e.g., Kunming) are acclimated for one week prior to the study.

-

Dose Groups: Animals are divided into a control group (vehicle, e.g., corn oil) and at least three treatment groups receiving different doses of TCPy (e.g., 5, 50, and 150 mg/kg/day).[3]

-

Administration: The test substance is administered daily for 28 consecutive days via oral gavage.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight: Recorded weekly.

-

Food and Water Consumption: Monitored throughout the study.

-

-

Terminal Procedures:

-

Blood Collection: At the end of the study, blood is collected for serum biochemistry analysis. Key parameters for hepatotoxicity include alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Key parameters for nephrotoxicity include blood urea (B33335) nitrogen (BUN) and creatinine.[12][16]

-

Organ Weights: Liver and kidneys are excised and weighed.

-

Histopathology: Liver and kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to assess for cellular damage, inflammation, and other pathological changes.[16]

-

Developmental Toxicity Study in Rabbits

-

Objective: To assess the potential of TCPy to cause developmental and maternal toxicity.

-

Animal Model: Inseminated female New Zealand White rabbits.[15]

-

Dose Groups: A control group and at least three treatment groups receiving TCPy via oral gavage (e.g., 0, 25, 100, or 250 mg/kg/day).[15]

-

Administration: The test substance is administered daily during the period of organogenesis (gestation days 7-19).[15]

-

Maternal Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight: Recorded on gestation days 0, daily during dosing, and on gestation days 20 and 28.[15]

-

-

Fetal Evaluation:

-

On gestation day 28, does are euthanized, and the uterus is examined.

-

The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

-

Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

Hershberger Assay for Anti-Androgenic Activity

-

Objective: To evaluate the potential of TCPy to act as an androgen receptor antagonist.

-

Animal Model: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.[3]

-

Dose Groups:

-

Vehicle control.

-

Testosterone propionate (B1217596) (TP) only (positive control for androgenic effects).

-

Test substance (TCPy) at multiple dose levels co-administered with TP.

-

A known anti-androgen (e.g., flutamide) co-administered with TP (positive control for anti-androgenic effects).

-

-

Administration: The test substance and TP are administered daily for 10 consecutive days.[4]

-

Endpoint Measurement: Approximately 24 hours after the last dose, animals are euthanized, and the following androgen-dependent tissues are excised and weighed: ventral prostate, seminal vesicles (including coagulating glands and fluid), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.[6]

-

Data Analysis: A statistically significant decrease in the weights of at least two of these tissues in the TCPy + TP groups compared to the TP-only group indicates anti-androgenic activity.[4]

Measurement of Oxidative Stress Markers

-

Objective: To quantify the extent of oxidative stress in tissues following TCPy exposure.

-

Tissue Preparation: Liver, kidney, or other target tissues are homogenized in an appropriate buffer on ice.

-

Assays:

-

Superoxide Dismutase (SOD) Activity: Can be measured using a kit based on its ability to inhibit the oxidation of a substrate (e.g., hydroxylamine (B1172632) or WST-1) by superoxide anions. The absorbance is measured spectrophotometrically.[17]

-

Catalase (CAT) Activity: Assayed by measuring the rate of decomposition of hydrogen peroxide (H2O2), which can be monitored by the decrease in absorbance at 240 nm.[17]

-

Glutathione Peroxidase (GPx) Activity: Determined by a coupled reaction in which GPx reduces an organic hydroperoxide while oxidizing glutathione (GSH) to GSSG. The rate of NADPH consumption is monitored at 340 nm.[18]

-

Malondialdehyde (MDA) Levels: A marker of lipid peroxidation, MDA can be quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored product that is measured spectrophotometrically or fluorometrically.[18]

-

-

Data Normalization: Results are typically normalized to the protein content of the tissue homogenate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the in vivo toxicity of this compound.

Caption: Overview of TCPy's primary toxicity mechanisms and outcomes.

Caption: TCPy-induced oxidative stress leading to apoptosis.

Caption: Mechanism of TCPy's anti-androgenic endocrine disruption.

Caption: Experimental workflow for assessing hepatotoxicity and nephrotoxicity.

Conclusion

The available toxicological data clearly demonstrate that this compound is a biologically active metabolite with the potential to cause a range of adverse health effects in vivo. The primary mechanisms underlying its toxicity appear to be the induction of oxidative stress, which leads to subsequent inflammation and apoptosis, and the disruption of endocrine signaling, particularly through androgen receptor antagonism. The evidence strongly points to the liver, kidneys, and nervous system as key target organs for TCPy-induced toxicity. This in-depth technical guide provides a consolidated resource for understanding the multifaceted in vivo toxicity of TCPy, offering valuable information for risk assessment and for guiding future research into the health implications of exposure to its parent compounds. Further investigation into the detailed molecular interactions and signaling cascades initiated by TCPy will be crucial for a complete characterization of its toxicological profile and for the development of potential therapeutic or preventative strategies.

References

- 1. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound intensifies the effect of chlorpyrifos on the paracrine function of Sertoli cells by preventing binding of testosterone and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. benchchem.com [benchchem.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, this compound, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

- 11. researchgate.net [researchgate.net]

- 12. Proximal discrepancies in intrinsic atomic interaction determines comparative in vivo biotoxicity of Chlorpyrifos and this compound in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Frontiers | Current insights into the regulation of programmed cell death by TP53 mutation in cancer [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Histopathological alterations in gill, liver and kidney of common carp exposed to chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3,5,6-Trichloro-2-pyridinol (TCP) Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3,5,6-Trichloro-2-pyridinol (TCP) powder, a significant metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for toxicological studies, environmental monitoring, and related research. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for key analytical methods are provided, and mandatory visualizations of pertinent pathways and workflows are included to facilitate a deeper understanding of the compound's behavior and interactions.

Chemical Identity and Physical Properties

This compound is a chlorinated pyridinone that exists in tautomeric equilibrium with its pyridinol form. It is a white to off-white crystalline powder.

| Identifier | Value | Reference |

| IUPAC Name | 3,5,6-trichloro-1H-pyridin-2-one | |

| CAS Number | 6515-38-4 | [1] |

| Molecular Formula | C₅H₂Cl₃NO | |

| Molecular Weight | 198.43 g/mol | |

| Appearance | White to off-white powder |

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 208-209 °C | |

| 328-330 °C | ||

| Boiling Point | 254.8 °C | |

| 265 °C | ||

| Density | 1.955 g/cm³ | |

| Vapor Pressure | 137.32 mPa at 20 °C | |

| pKa | 3.78 ± 0.10 (Predicted) | |

| LogP | 2.3351 |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 0.22 g/L (temperature not stated) | |

| 80.9 mg/L at 20 °C, pH 7 | ||

| DMSO | Soluble | |

| 32.5 mg/mL (163.79 mM) | ||

| Methanol | Soluble | |

| Organic Solvents | Miscible with all usual organic solvents |

Spectroscopic Data

Mass spectrometry is a key analytical technique for the identification and quantification of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Key Fragments (m/z) | Reference |

| GC-MS (Electron Ionization) | 197 (M+), 169, 133, 171 | |

| LC-MS/MS (Negative ESI) | Precursor Ion: 195.9, Product Ions: Not specified | |

| MS-MS (Negative Mode) | 195.9127 (100%) |

Chemical Synthesis and Tautomerism

This compound can be synthesized via the hydrolysis of 2,3,5,6-tetrachloropyridine. The compound exhibits tautomerism, existing in equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.

References

A Comprehensive Technical Guide to 3,5,6-Trichloro-2-pyridinol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value |

| Chemical Name | 3,5,6-Trichloro-2-pyridinol |

| CAS Number | 6515-38-4[1][2][3] |

| Molecular Formula | C₅H₂Cl₃NO[1][2][4] |

| Synonyms | 2-Hydroxy-3,5,6-trichloropyridine, 3,5,6-Trichloro-2-pyridone, TCP, TCPy[1][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Weight | 198.43 g/mol [1][2][4] |

| Melting Point | 172 to 174 °C (342 to 345 °F; 445 to 447 K)[5] |

| Boiling Point | 254.8 °C (490.6 °F; 528.0 K) at 760 mmHg[5] |

| Density | 1.67 g/cm³[5] |

| Flash Point | 107.9 °C (226.2 °F; 381.0 K)[5] |

Metabolic Fate and Toxicological Profile

This compound (TCPy) is the primary metabolite of the organophosphate insecticide chlorpyrifos (B1668852) and the herbicide triclopyr.[6] Its presence in human urine is a key biomarker for exposure to these parent compounds.[6][7] Toxicological studies have demonstrated that TCPy is not an inert metabolite and exhibits a range of adverse effects, including hepatotoxicity, nephrotoxicity, developmental toxicity, and ototoxicity.[6][8][9]

Metabolic Pathway of Chlorpyrifos to this compound

The metabolic conversion of chlorpyrifos to this compound primarily occurs in the liver through the action of cytochrome P450 enzymes. The process involves an oxidative cleavage (dearylation) of the phosphate (B84403) ester bond.

Caption: Metabolic pathway of Chlorpyrifos to this compound and its subsequent excretion.

Experimental Protocols

Synthesis of this compound from 2,3,5,6-Tetrachloropyridine (B1294921)

This protocol describes a common laboratory-scale synthesis of 3,5,6-trichloropyridin-2(1H)-one.

Materials:

-

2,3,5,6-Tetrachloropyridine

-

Deionized water

-

Potassium hydroxide (B78521) (85% purity)

-

Benzyltrimethylammonium (B79724) chloride

-

15% Hydrochloric acid solution

Procedure:

-

A mixture of 43.4 g (0.2 mol) of 2,3,5,6-tetrachloropyridine and 240 mL of deionized water is added to a three-necked flask.

-

The mixture is heated to 95°C with stirring.

-

39.53 g (0.60 mol, 85% purity) of potassium hydroxide is slowly added to adjust the pH of the reaction solution to 9.5-10.

-

Stirring is continued at this temperature for 30 minutes.

-

The reaction mixture is filtered while hot to remove insoluble impurities.

-

The filtrate is transferred to a 500 mL autoclave, and 0.18 g of potassium hydroxide and benzyltrimethylammonium chloride are added as a phase transfer catalyst.

-

The autoclave is sealed, and the reaction mixture is stirred and heated to 120°C for 4.0 hours.

-

After the reaction, the mixture is cooled to 25°C, and the pH is adjusted to 4.0-4.5 with a 15% hydrochloric acid solution.

-

The resulting solid is collected by filtration, washed with deionized water, and dried to yield the final product.[2]

Analysis of this compound in Human Urine by GC-MS

This protocol outlines a typical procedure for the quantification of TCPy in urine samples.

1. Sample Preparation:

-

Hydrolysis: To liberate conjugated forms of TCPy, urine samples undergo acid or enzymatic hydrolysis.

-

Acid Hydrolysis: A common method involves heating the urine sample with a strong acid.

-

Enzymatic Hydrolysis: Alternatively, β-glucuronidase/arylsulfatase can be used for a milder deconjugation process.[7]

-

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Solvents such as dichloromethane-ethyl acetate (B1210297) or diethyl ether are used to partition TCPy from the aqueous urine matrix.[7]

-

Solid-Phase Extraction (SPE): An alternative to LLE, providing cleaner extracts.

-

2. Derivatization:

-

To improve the volatility and chromatographic behavior of TCPy for GC analysis, a derivatization step is often employed. A common reagent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form the t-butyldimethylsilyl derivative.

3. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Column: A capillary column, such as a DB-5 or equivalent, is typically used for separation.

-

-

Mass Spectrometer (MS):

-

Ionization: Negative Chemical Ionization (NCI) is often used for high sensitivity.

-

Detection: Selected Ion Monitoring (SIM) is employed to monitor specific ions of the derivatized TCPy, enhancing selectivity and quantification.

-

Analytical Method Performance

The table below summarizes the performance parameters of different analytical methods for the determination of TCPy in urine.

| Parameter | Method 1: Steam Distillation & SPE-GC-MS | Method 2: LLE-GC-MS | Method 3: Automated SPE-GC-NCIMS |

| Linearity Range | Not Specified | 0.8 - 792 ng/mL | 0.5 - 200 ng/mL |

| Limit of Detection (LOD) | 0.05 µg/L | 0.5 ng/mL | Not Specified |

| Limit of Quantitation (LOQ) | 0.1 µg/L | 2.96 ng/mL (for immunoassay) | Not Specified |

| Accuracy (Recovery) | 104% | 93 ± 12% | Not Specified |

| Precision (RSD/CV) | 4.2% (within-series) at 3.5 µg/L | < 10% | Not Specified |

| Internal Standard | 2,6-Dibromophenol | Not Specified | Not Specified |

Data sourced from a comparative guide on analytical methods for this compound in urine.[7]

Workflow for Analysis of this compound in Urine

The following diagram illustrates a typical workflow for the analysis of this compound in a urine sample using a GC-MS based method.

Caption: General workflow for the analysis of this compound in urine samples.

References

- 1. scbt.com [scbt.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. accustandard.com [accustandard.com]

- 4. This compound | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TCPy - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hepatotoxicity and nephrotoxicity induced by the chlorpyrifos and chlorpyrifos-methyl metabolite, this compound, in orally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Degradation of 3,5,6-Trichloro-2-pyridinol in Soil and Water: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-trichloro-2-pyridinol (TCP) is the primary and persistent metabolite of the widely used organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl (B1668853), and the herbicide triclopyr (B129103). Due to its higher water solubility and mobility compared to its parent compounds, TCP poses a significant risk of contaminating soil and water resources.[1] This technical guide provides a comprehensive overview of the microbial degradation of TCP in soil and water environments. It details the key microorganisms involved, elucidates the metabolic pathways and enzymatic mechanisms, and presents detailed experimental protocols for studying TCP biodegradation. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals working on the bioremediation of TCP-contaminated sites and the environmental fate of pesticides.

Introduction

The extensive agricultural use of chlorpyrifos and triclopyr has led to the widespread presence of their common metabolite, this compound (TCP), in the environment. TCP is more persistent and mobile in soil than its parent compounds, with a half-life that can range from 65 to 360 days, leading to concerns about its potential to leach into groundwater and contaminate aquatic ecosystems.[2] Microbial degradation is a key process that governs the fate of TCP in the environment. A diverse range of microorganisms, including bacteria and fungi, have been identified with the ability to degrade TCP, utilizing it as a source of carbon, nitrogen, and energy.[3] Understanding the mechanisms of microbial TCP degradation is crucial for developing effective bioremediation strategies for contaminated soil and water.

This guide synthesizes the current scientific knowledge on TCP biodegradation, focusing on the microbial players, their metabolic pathways, and the key enzymes involved. It also provides detailed experimental protocols to enable researchers to conduct their own investigations into TCP degradation.

Microbial Degraders of this compound

A variety of bacteria and fungi capable of degrading TCP have been isolated from contaminated soil and water. These microorganisms exhibit different efficiencies and metabolic pathways for TCP transformation.

Bacterial Degraders

Numerous bacterial genera have been identified with the ability to degrade TCP. Many of these isolates can utilize TCP as a sole source of carbon and energy. A summary of key bacterial strains is provided in Table 1.

-

Alcaligenes faecalis : Strain DSP3, isolated from contaminated soil, can utilize both chlorpyrifos and TCP as a sole source of carbon.[1]

-

Ralstonia sp. : Strain T6 is known for its effective degradation of TCP.[2]

-

Pseudomonas sp. : Several Pseudomonas strains have been shown to degrade TCP.[3]

-

Xanthomonas sp. and Rhizobium sp. : Strains of these genera have been isolated from sugarcane farm soils and have demonstrated the ability to metabolize TCP.[3]

-

Cupriavidus sp. : Strain DT-1 can degrade TCP and transform it into 2-hydroxypyridine (B17775) (2-HP).[4]

-

Bacillus pumilus : Strain C2A1 is effective in degrading both chlorpyrifos and TCP.[5]

Fungal Degraders

Fungi also play a role in the biodegradation of TCP.

-

Cladosporium cladosporioides : Strain Hu-01 has been shown to efficiently degrade both chlorpyrifos and its metabolite TCP.[6][7]

Metabolic Pathways of TCP Degradation

The microbial degradation of TCP proceeds through several metabolic pathways, primarily involving dechlorination and ring cleavage. The initial steps in the degradation pathway are crucial and often determine the overall efficiency of the process.

Reductive Dechlorination Pathway

One of the proposed mechanisms for TCP degradation is reductive dechlorination. In this pathway, the chlorine substituents are sequentially removed from the pyridinol ring under reducing conditions. This pathway has been suggested for Pseudomonas sp. ATCC 700113.[2]

Oxidative Pathway involving Monooxygenases

An oxidative pathway involving a monooxygenase has been identified in Ralstonia sp. strain T6. The key enzyme, TcpA, is a reduced flavin adenine (B156593) dinucleotide (FADH₂)-dependent monooxygenase that catalyzes the initial dechlorination of TCP to 3,6-dihydroxypyridine-2,5-dione (DHPD).[2]

Hydrolytic Dechlorination and Amidohydrolase Activity

Another pathway involves hydrolytic dechlorination. A novel gene, tcp3A, encoding a TCP-degrading enzyme with homology to amidohydrolases, was discovered in a cow rumen metagenomic library.[8] This suggests a mechanism where the chlorine atoms are replaced by hydroxyl groups through hydrolysis, followed by ring cleavage. In Cupriavidus sp. DT-1, TCP is transformed to 2-hydroxypyridine (2-HP), which is then further degraded.[4]

Quantitative Data on TCP Degradation

The efficiency of TCP degradation by various microorganisms under different conditions has been quantified in several studies. This data is crucial for assessing the bioremediation potential of these microorganisms.

Table 1: Bacterial Strains Capable of Degrading this compound (TCP)

| Bacterial Strain | Source of Isolation | TCP as Sole Carbon Source | Key Findings | Reference |

| Alcaligenes faecalis DSP3 | Contaminated soil | Yes | Degraded both chlorpyrifos and TCP rapidly. | [1] |

| Ralstonia sp. T6 | Not specified | Yes | Degrades TCP effectively via a monooxygenase (TcpA). | [2] |

| Pseudomonas sp. ATCC 700113 | Chlorpyrifos-treated soil | Yes | Metabolized TCP to CO₂, chloride, and polar metabolites. | |

| Xanthomonas sp. 4R3-M1 | Sugarcane farm soil | Yes | Almost completely metabolized TCP. | [3] |